N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-10-11(2)19-9-21(14(10)22)8-7-20-25(23,24)13-6-4-3-5-12(13)15(16,17)18/h3-6,9,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBRTJPEBSODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents such as ammonium acetate or urea derivatives.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced via sulfonylation reactions, where sulfonyl chlorides react with amines under basic conditions.
Trifluoromethylation and Methylation: The addition of trifluoromethyl and methyl groups can be achieved through various halogenation and methylation reactions, using reagents like methyl iodide and trifluoromethyl iodide.
Industrial Production Methods
Industrial production scales up these synthetic routes, often utilizing continuous flow reactors and optimized catalysts to enhance yield and purity. Strict control of reaction parameters such as temperature, pressure, and reactant concentration is crucial in achieving consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically transforming its methyl groups to carboxyl or hydroxyl derivatives under oxidizing conditions like potassium permanganate or chromic acid.
Reduction: Reduction reactions, such as hydrogenation, can be used to modify the pyrimidine ring or the trifluoromethyl group, often employing catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with palladium catalysts, lithium aluminum hydride.
Substituting Agents: Various halides, nucleophiles like amines or alcohols.
Major Products Formed
Products from these reactions often include hydroxylated, halogenated, or aminated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide finds applications across multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, owing to its versatile reactivity and bioactivity.
Mechanism of Action
The compound exerts its effects primarily through its interactions with molecular targets such as enzymes and receptors. Its pyrimidine ring structure allows it to mimic natural substrates, thus inhibiting enzyme activity by competitive or non-competitive binding. The trifluoromethyl and sulfonamide groups enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Functional Features
Key Observations :
- Pyrimidinone vs. Pyrimidinyl: The 6-oxo group in the target compound’s pyrimidinone ring enhances hydrogen-bonding capacity compared to saturated pyrimidinyl groups in PF 43(1) compounds (e.g., 2-oxotetrahydropyrimidin-1(2H)-yl) .
- Side Chain Diversity : The ethyl bridge in the target compound offers conformational flexibility, while PF 43(1) analogs employ rigid, stereospecific amide backbones for target selectivity .
Hypothetical Pharmacological Profiles
While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- Compounds : Fluorinated benzenesulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or surfactants due to their stability and interfacial activity .
- Compounds : PF 43(1) derivatives’ stereospecific amides and pyrimidinyl groups suggest applications in antiviral or anticancer therapies, leveraging chiral recognition and protease binding .
Biological Activity
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. It features a benzenesulfonamide moiety linked to a pyrimidinone derivative, which is significant in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 354.43 g/mol. The structural components include:
- Pyrimidinone derivative : This part contributes to the biological activity through mechanisms such as enzyme inhibition.
- Benzenesulfonamide group : Known for its role in various pharmacological effects, including anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.43 g/mol |
| Solubility | Enhanced by butoxy substituents |
- Enzyme Inhibition : Compounds with benzenesulfonamide groups often inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin biosynthesis, leading to anti-inflammatory effects.
- Oxidative Phosphorylation Inhibition : Related compounds have been shown to inhibit oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancer cells that rely on aerobic metabolism . The specific activity of this compound in OXPHOS inhibition remains to be fully elucidated.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of related compounds. For instance, benzene-1,4-disulfonamides were identified as potent inhibitors of mitochondrial function, showing significant cytotoxicity in cancer models . The insights from these studies suggest that modifications in the sulfonamide and pyrimidine structures can enhance biological activity.
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that similar compounds exhibited IC50 values in the nanomolar range against pancreatic cancer cells when tested under conditions favoring mitochondrial ATP production . The lead compound from this study showed significant efficacy while being well-tolerated in animal models.
- Anti-inflammatory Effects : Research has indicated that derivatives of benzenesulfonamide can effectively reduce inflammation by modulating COX activity, which is critical for therapeutic applications in inflammatory diseases.
Q & A
Q. Stepwise Synthesis :
Pyrimidinone formation : Condense ethyl acetoacetate with urea derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) to form the 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl scaffold.
Ethyl linker introduction : Use Mitsunobu or nucleophilic alkylation (e.g., bromoethyl intermediates) to attach the ethyl group to the pyrimidinone nitrogen.
Sulfonamide coupling : React 2-(trifluoromethyl)benzenesulfonyl chloride with the amine-terminated intermediate in anhydrous DMF, using a base like triethylamine to neutralize HCl byproducts.
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted sulfonyl chlorides .
(Basic) Which analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C/¹⁹F) : Confirm regiochemistry of the pyrimidinone ring and sulfonamide linkage. ¹⁹F NMR is critical for verifying trifluoromethyl group integrity.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula, especially due to the compound’s high fluorine content.
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects influencing solubility .
(Advanced) How can reaction conditions be optimized to improve yield and selectivity during sulfonamide coupling?
Q. Experimental Design :
Factorial Design : Use a fractional factorial matrix (e.g., 2⁴ design) to test variables: temperature (25–60°C), solvent (DMF, THF, acetonitrile), base (Et₃N, DIPEA), and stoichiometry (1:1 to 1:1.5 sulfonyl chloride:amine).
Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, higher temperatures (50°C) in DMF may accelerate coupling but risk decomposition.
Case Study :
A 15% yield increase was achieved by switching from THF to DMF and adjusting the base to DIPEA, reducing side reactions with the pyrimidinone oxygen .
(Advanced) How should researchers resolve discrepancies in biological activity data across different assay systems?
Q. Contradiction Analysis Framework :
Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based kinase assays).
Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely suppress activity.
Metabolic Stability Check : Incubate the compound with liver microsomes to identify rapid degradation masking true potency.
Example : Discrepancies in IC₅₀ values between enzymatic and cellular assays were traced to poor membrane permeability, resolved by formulating with cyclodextrin derivatives .
(Advanced) What computational tools are effective for predicting reaction pathways and designing derivatives?
Q. Methodology :
Reaction Path Search : Apply quantum chemical methods (e.g., DFT with Gaussian 16) to map energy barriers for sulfonamide formation or pyrimidinone alkylation.
Machine Learning (ML) : Train models on existing pyrimidinone sulfonamide datasets to predict regioselectivity or byproduct formation.
Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF polarity).
Case Study : ICReDD’s hybrid computational-experimental approach reduced optimization cycles by 40% for analogous compounds .
(Advanced) How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. SAR Workflow :
Core Modifications : Synthesize analogs with varied substituents on the pyrimidinone (e.g., halogens, methyl groups) and sulfonamide (e.g., methyl vs. trifluoromethyl).
Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using linear regression models.
3D-QSAR : Align derivatives in a pharmacophore model to identify electrostatic/hydrophobic hotspots.
Example : Replacing the trifluoromethyl group with a nitro group increased solubility but reduced kinase binding affinity by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
